molecular formula C19H21N3O3 B011243 Leucinamide-beta-carboline-3-carboxylate methyl ester CAS No. 110672-77-0

Leucinamide-beta-carboline-3-carboxylate methyl ester

Cat. No.: B011243
CAS No.: 110672-77-0
M. Wt: 339.4 g/mol
InChI Key: CTOFLACLODXZBA-INIZCTEOSA-N
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Description

Leucinamide-beta-carboline-3-carboxylate methyl ester is a chemical compound with the molecular formula C19H21N3O3 and a molecular weight of 339.39 g/mol This compound is known for its unique structure, which includes a leucinamide group and a beta-carboline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of leucinamide-beta-carboline-3-carboxylate methyl ester typically involves the reaction of leucine with beta-carboline-3-carboxylic acid, followed by esterification. The reaction conditions often include the use of a suitable solvent, such as methanol, and a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Leucinamide-beta-carboline-3-carboxylate methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced derivatives .

Mechanism of Action

The mechanism of action of leucinamide-beta-carboline-3-carboxylate methyl ester involves its interaction with specific molecular targets and pathways. It is known to act on the GABA-A receptor complex, particularly at the benzodiazepine site. This interaction can lead to various physiological effects, including modulation of anxiety, memory, and seizure activity . The compound’s effects are mediated through its ability to act as an inverse agonist at the GABA-A receptor, leading to changes in neuronal excitability and neurotransmission .

Comparison with Similar Compounds

Leucinamide-beta-carboline-3-carboxylate methyl ester can be compared with other similar compounds, such as:

    Methyl beta-carboline-3-carboxylate: This compound shares a similar beta-carboline structure but lacks the leucinamide group.

    Propyl beta-carboline-3-carboxylate: Another beta-carboline derivative with a propyl group instead of a leucinamide group.

    Methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate: A beta-carboline derivative with additional methoxy and ethyl groups.

These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and biological activities. This compound is unique due to its specific combination of leucinamide and beta-carboline moieties, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

methyl (2S)-4-methyl-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-11(2)8-16(19(24)25-3)22-18(23)15-9-13-12-6-4-5-7-14(12)21-17(13)10-20-15/h4-7,9-11,16,21H,8H2,1-3H3,(H,22,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOFLACLODXZBA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149353
Record name Leucinamide-beta-carboline-3-carboxylate methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110672-77-0
Record name Leucinamide-beta-carboline-3-carboxylate methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110672770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucinamide-beta-carboline-3-carboxylate methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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